molecular formula C27H38O3 B12513129 (17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate

(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate

Cat. No.: B12513129
M. Wt: 410.6 g/mol
InChI Key: APTGJECXMIKIET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Norethisterone enanthate is synthesized through the esterification of norethisterone with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of norethisterone enanthate involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Norethisterone enanthate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Norethisterone enanthate works primarily by inhibiting ovulation. It suppresses the release of gonadotropins, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for ovulation. Additionally, it thickens cervical mucus, making it difficult for sperm to penetrate, and alters the endometrial lining to prevent implantation .

Comparison with Similar Compounds

Properties

IUPAC Name

(17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTGJECXMIKIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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